Bienvenue dans la boutique en ligne BenchChem!

TRK-380

overactive bladder β3-adrenoceptor cAMP accumulation

TRK-380 (also known as TAC-301) is a synthetic small-molecule that acts as a potent and selective agonist of the human β3-adrenoceptor (β3-AR). It was jointly developed by Toray Industries and Taiho Pharmaceutical as a next-generation therapeutic candidate for overactive bladder (OAB).

Molecular Formula
Molecular Weight
Cat. No. B1150185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRK-380
SynonymsTRK-380;  TRK 380;  TRK380;  TAC-301;  TAC 301;  TAC301.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TRK-380: A Selective Human β3-Adrenoceptor Agonist for Overactive Bladder Research


TRK-380 (also known as TAC-301) is a synthetic small-molecule that acts as a potent and selective agonist of the human β3-adrenoceptor (β3-AR) [1]. It was jointly developed by Toray Industries and Taiho Pharmaceutical as a next-generation therapeutic candidate for overactive bladder (OAB) [2]. Unlike first-generation β3-AR agonists such as BRL-37344 and CL316,243, TRK-380 was designed to maximize selectivity for the human β3-AR subtype while minimizing off-target activity at β1- and β2-adrenoceptors [1]. This compound relaxes isolated human detrusor smooth muscle in a concentration-dependent manner and has demonstrated in vivo efficacy in rat and dog models of bladder dysfunction [1][3].

Why Generic β3-AR Agonists Cannot Substitute for TRK-380 in Targeted Research


Although several compounds activate the β3-adrenoceptor, they are not interchangeable for research or therapeutic development. TRK-380 was explicitly engineered to avoid the residual β1-/β2-adrenoceptor activity that limits the utility of earlier tool compounds such as BRL-37344 and CL316,243, which can confound tissue-level functional readouts by engaging cardiac or vascular β-AR subtypes [1]. Moreover, the clinically approved agent mirabegron differs in species selectivity and pharmacokinetic profile, and its residual off-target effects (e.g., CYP2D6 inhibition, blood pressure elevation) are not shared by TRK-380 [2]. Antimuscarinic comparators such as propiverine act through an entirely distinct mechanism (M3 muscarinic receptor blockade) and fail to address β3-AR-mediated detrusor relaxation pathways [3]. Thus, substituting a generic β3-AR ligand for TRK-380 in mechanistic studies or translational assays risks introducing both false-positive signals from off-target receptor engagement and false-negative results from inadequate human β3-AR potency.

TRK-380: Head-to-Head Quantitative Differentiation Evidence


TRK-380 Exhibits Superior Human β3-AR Agonist Potency Compared to BRL-37344 and CL316,243

In a head-to-head comparison using the cyclic adenosine monophosphate (cAMP) accumulation assay in SK-N-MC cells endogenously expressing human β3-ARs, TRK-380 exhibited an EC50 of 174 ± 71 nM and a maximal response of 98.3% ± 7.9% [1]. These potency and efficacy values were equivalent to those of the non-selective β-AR agonist isoproterenol and markedly superior to the β3-AR agonist comparators BRL-37344 and CL316,243 [1].

overactive bladder β3-adrenoceptor cAMP accumulation receptor selectivity

TRK-380 Shows Negligible Agonist Activity at Human β1-ARs and Weak Activity at β2-ARs, Ensuring Cleaner Phenotypic Signals

When evaluated in CHO cells stably expressing human β1- or β2-ARs, TRK-380 displayed no detectable agonistic activity at β1-ARs even at the highest tested concentration (10⁻⁵ M) and only weak partial agonism at β2-ARs [1]. In contrast, the non-selective benchmark isoproterenol is known to fully activate both β1- and β2-ARs at nanomolar concentrations, and BRL-37344 has been reported to retain residual β1-/β2-AR agonism in some assay systems [1].

β-adrenoceptor selectivity off-target activity CHO cells β1-AR β2-AR

TRK-380 Relaxes Isolated Human Detrusor Strips with Potency Equivalent to Isoproterenol, Confirming Translational Relevance

In isolated human detrusor strips, TRK-380 produced concentration-dependent relaxation of both resting tension and carbachol- or KCl-induced contractions, with efficacy equivalent to the non-selective full agonist isoproterenol [1]. The relaxation was competitively antagonized by the selective β3-AR antagonist SR59230A, confirming β3-AR mediation [1]. This positions TRK-380 as a human-tissue-validated β3-AR agonist with efficacy comparable to the strongest known β-AR activator.

detrusor smooth muscle bladder relaxation human tissue carbachol KCl

TRK-380 Ameliorates Formalin-Induced Pollakiuria Unresponsive to Antimuscarinic Therapy in Rats

In a rat model of formalin-induced pollakiuria (frequent urination), TRK-380 significantly reduced micturition frequency, whereas the antimuscarinic drug propiverine failed to produce a significant effect at its tested dose [1]. This demonstrates that TRK-380 can address bladder dysfunction that is refractory to standard anticholinergic therapy, providing a differentiation from muscarinic-receptor-targeted treatments.

pollakiuria overactive bladder rat model antimuscarinic resistance formalin

TRK-380 Suppresses Carbachol-Induced Bladder Contraction in Dogs by 37.6%, Demonstrating Large-Animal Translational Efficacy

In anesthetized dogs, intravenous administration of TRK-380 reduced carbachol-induced bladder contraction by a quantified 37.6% [1]. This large-animal model is particularly relevant because canine bladder relaxation is predominantly mediated by β3-ARs, as in humans, making this a clinically translatable endpoint [1].

dog model bladder contraction carbachol β3-AR translational pharmacology

TRK-380's Therapeutic Window: Effective Bladder Relaxation Occurs at Doses Markedly Lower Than Cardiovascular Adverse-Effect Thresholds

According to the original co-developers, animal experiments confirmed that the effective dose of TRK-380 for bladder relaxation is 'dramatically lower' than the dose that could potentially elicit cardiovascular adverse reactions typically associated with β-adrenoceptor agonists [1]. While mirabegron, the only clinically approved β3-AR agonist, carries warnings for blood pressure elevation and has been associated with cardiovascular events in some patient populations [2], TRK-380's developers explicitly highlighted its wide safety margin as a differentiating feature [1].

therapeutic window cardiovascular safety β3-AR selectivity in vivo safety pharmacology

High-Value Research and Industrial Applications of TRK-380


Selective Pharmacological Validation of β3-AR-Mediated Detrusor Relaxation in Human Bladder Tissue

TRK-380's confirmed selectivity for human β3-ARs over β1- and β2-ARs [1] and its demonstrated efficacy in relaxing human detrusor strips [1] make it an ideal tool for ex vivo organ bath studies aimed at isolating β3-AR contributions to bladder smooth muscle tone. By using TRK-380 instead of non-selective agonists such as isoproterenol, researchers can eliminate β1-/β2-AR-mediated confounding effects and confidently attribute observed relaxation to β3-AR activation.

In Vivo Screening in Rat and Dog Models of Overactive Bladder with Defined Efficacy Endpoints

TRK-380 is supported by quantitative in vivo efficacy data: statistically significant reduction of formalin-induced pollakiuria in rats [2] and 37.6% suppression of carbachol-induced bladder contraction in dogs . These established models and defined effect sizes enable TRK-380 to serve as a reliable positive control or reference compound in preclinical OAB efficacy studies, particularly for benchmarking novel β3-AR agonists or combination therapies.

Pharmacological Dissection of Antimuscarinic-Resistant Overactive Bladder Pathways

Because TRK-380 ameliorated pollakiuria in a rat model where the antimuscarinic propiverine was ineffective [2], it is uniquely suited for investigating β3-AR-mediated mechanisms that bypass cholinergic pathways. This application is particularly relevant for academic groups and pharmaceutical companies exploring non-cholinergic targets for OAB patients who fail to respond to or tolerate anticholinergic medications.

Reference Standard for β3-AR Selectivity Profiling in New Chemical Entity Screening Cascades

With quantitative EC50 and selectivity data from defined recombinant cell assays [1], TRK-380 serves as a calibrated reference ligand for screening laboratories. Its clean β1-AR inactivity profile allows it to be used as a selectivity benchmark when characterizing novel β3-AR agonists, helping to triage compounds that may carry residual β1-/β2-AR liability early in the drug discovery process.

Quote Request

Request a Quote for TRK-380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.